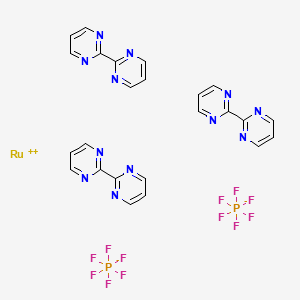![molecular formula C12H15F3N2O3S B15347399 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate CAS No. 866615-52-3](/img/structure/B15347399.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanesulfonate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid as the starting material.
Conversion to Piperidine Derivative: The carboxylic acid group is first converted to an amine group through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).
Formation of Methanesulfonate: The resulting piperidine derivative is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of materials with specific electronic and physical properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, while the piperidine and methanesulfonate groups contribute to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
Trifluoromethylated Piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness:
The presence of the trifluoromethyl group provides unique electronic and steric properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
866615-52-3 |
|---|---|
Formule moléculaire |
C12H15F3N2O3S |
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C12H15F3N2O3S/c1-21(18,19)20-10-4-6-17(7-5-10)11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
VWKWUVNIXWBEAA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


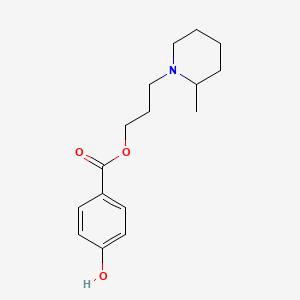
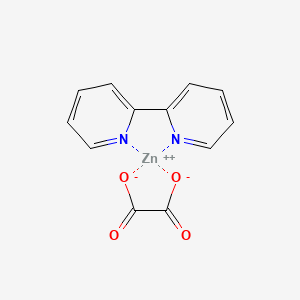
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
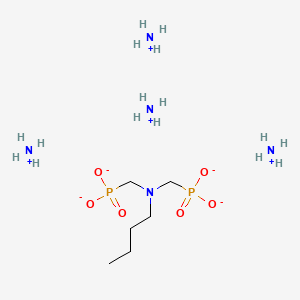
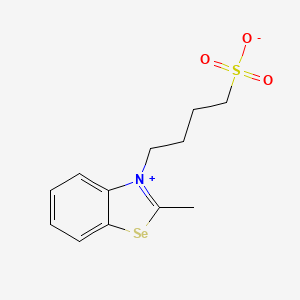

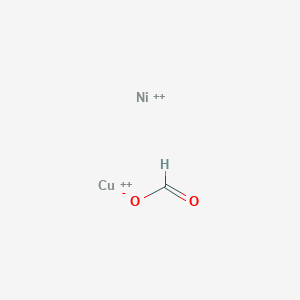
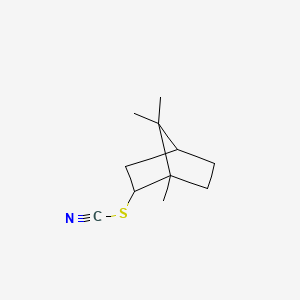

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
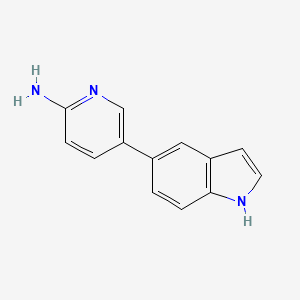
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
